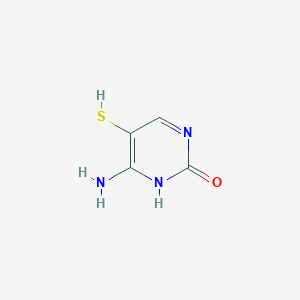
5-Mercaptocytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercaptocytosine is a sulfur-containing derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the presence of a thiol group (-SH) attached to the fifth carbon of the cytosine ring. The incorporation of the thiol group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:
Reagents: Cytosine, thiourea, hydrochloric acid
Conditions: Heating the reaction mixture to around 100°C for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Mercaptocytosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Mercaptocytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:
DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.
Proteins: Covalent modification of cysteine residues, affecting protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytosine: A methylated derivative of cytosine, involved in epigenetic regulation.
5-Hydroxymethylcytosine: An oxidized form of 5-Methylcytosine, also involved in epigenetic processes.
5-Formylcytosine: Another oxidized derivative of 5-Methylcytosine, with roles in DNA demethylation.
Uniqueness
5-Mercaptocytosine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to other cytosine derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as the development of thiol-based sensors or the study of thiol-mediated biochemical processes.
Propiedades
Número CAS |
31458-48-7 |
|---|---|
Fórmula molecular |
C4H5N3OS |
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
6-amino-5-sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8) |
Clave InChI |
UGQXLWWNSMGEBY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC(=C1S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


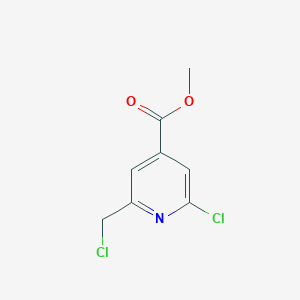
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

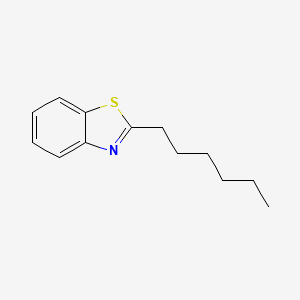
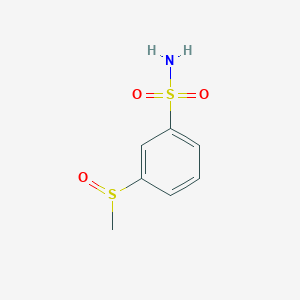

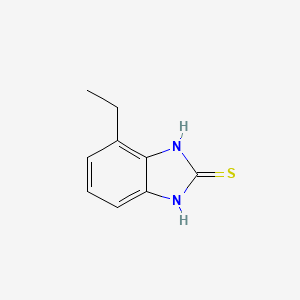
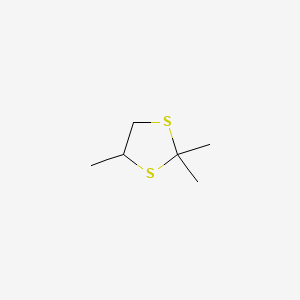
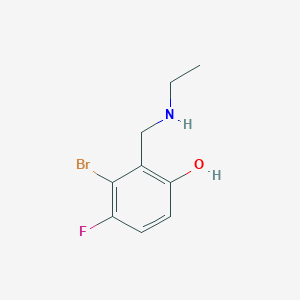
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
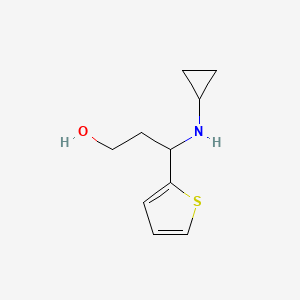

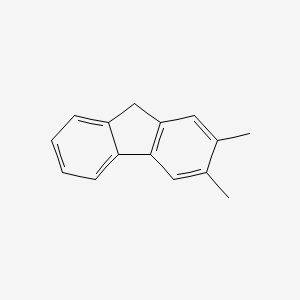
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
